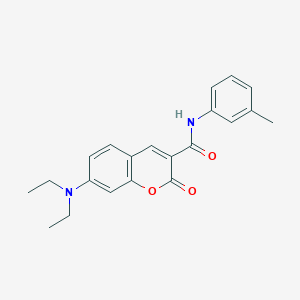![molecular formula C19H32Cl2N2O3 B4136909 N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136909.png)
N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride
Overview
Description
N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as AEOPP and is a potent and selective inhibitor of the serotonin transporter. The purpose of
Mechanism of Action
The mechanism of action of AEOPP involves the inhibition of the serotonin transporter. The serotonin transporter is a protein that is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the serotonin transporter, AEOPP increases the concentration of serotonin in the synaptic cleft, which can lead to changes in neuronal activity and behavior. AEOPP is a selective inhibitor of the serotonin transporter, which means that it does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects
The biochemical and physiological effects of AEOPP are primarily related to the modulation of serotonin signaling. Serotonin is involved in the regulation of mood, appetite, and sleep, among other physiological processes. By inhibiting the serotonin transporter, AEOPP increases the concentration of serotonin in the synaptic cleft, which can lead to changes in neuronal activity and behavior. Some of the physiological effects of AEOPP include changes in appetite, sleep, and mood.
Advantages and Limitations for Lab Experiments
One of the advantages of using AEOPP in lab experiments is its selectivity for the serotonin transporter. This allows researchers to specifically study the role of serotonin in various physiological and pathological processes. Additionally, AEOPP is a potent inhibitor of the serotonin transporter, which means that it can be used at lower concentrations than other inhibitors. However, one of the limitations of using AEOPP is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of AEOPP. One area of research is the role of serotonin in the development and treatment of psychiatric disorders such as depression and anxiety. Another area of research is the use of AEOPP as a tool to study the role of serotonin in various physiological processes such as appetite and sleep. Additionally, there is potential for the development of new drugs based on the structure of AEOPP that may have improved pharmacological properties.
Scientific Research Applications
AEOPP is primarily used in scientific research to study the role of serotonin in various physiological and pathological processes. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. AEOPP is a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting the serotonin transporter, AEOPP increases the concentration of serotonin in the synaptic cleft, which can lead to changes in neuronal activity and behavior.
properties
IUPAC Name |
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-3-13-24-19-17(7-5-8-18(19)23-4-2)16-20-9-6-10-21-11-14-22-15-12-21;;/h3,5,7-8,20H,1,4,6,9-16H2,2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIETZJMMUINKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC=C)CNCCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4136835.png)
![methyl [4-(5-{[(4-methoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4136837.png)
![3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B4136846.png)
![N-[2-(allyloxy)-5-bromobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136852.png)



![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B4136874.png)
![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)
![2-amino-7-methyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4136902.png)
![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4136903.png)

![2-(1-adamantyl)-N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136917.png)
![1-[4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4136921.png)